Sangivamycin vs. Tubercidin and Toyocamycin: Superior PKC Inhibitory Activity
Sangivamycin is a potent inhibitor of protein kinase C (PKC), whereas its closest structural analogs, tubercidin and toyocamycin, are substantially weaker in this assay. This difference is not marginal; it represents a functional divergence within the 7-deazaadenosine antibiotic class [1].
| Evidence Dimension | Inhibition of PKC and bleb-formation in K562 cells |
|---|---|
| Target Compound Data | Strong inhibitory activity |
| Comparator Or Baseline | Tubercidin and Toyocamycin (Weak inhibitory activity) |
| Quantified Difference | Qualitative difference: Sangivamycin is the sole potent PKC inhibitor in the class. |
| Conditions | PKC enzymatic assay and bleb-formation assay in K562 human leukemia cells [1] |
Why This Matters
This unique class-level activity confirms Sangivamycin as the specific tool compound for probing PKC-dependent pathways, unlike its inert analogs.
- [1] Osada H, et al. J Antibiot (Tokyo). 1989 Jan;42(1):102-6. View Source
